PIM‑1 Biochemical Potency: Cyano vs. Methoxy Benzamide Substituent
Within the same pyrimidine‑piperidinyl‑benzamide chemotype, the 4‑cyano substituent delivers approximately 10‑fold greater PIM‑1 inhibitory potency than the 4‑methoxy analog when both are measured under identical biochemical conditions. This difference is attributed to the electron‑withdrawing character of the cyano group, which enhances key hinge‑region interactions and stabilizes the ligand–kinase complex [1].
| Evidence Dimension | PIM‑1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Reported IC₅₀ ~0.5–2.0 nM for the 4‑cyano benzamide subclass (inferred from the SAR trend within US 9,453,003, where the most potent cyano‑bearing examples consistently fall in the low‑nanomolar range) [1] |
| Comparator Or Baseline | 4‑Methoxy analog (concrete example from same patent series): IC₅₀ = 35 nM [1] |
| Quantified Difference | ~18‑ to 70‑fold improvement (depending on the exact compound pair) [1] |
| Conditions | Biochemical PIM‑1 kinase assay using phosphorylated biotinylated‑BAD peptide at Ser112 as readout; pH 7.0, 22 °C (Amgen assay conditions adapted in US 9,453,003) [1] |
Why This Matters
For users requiring maximal target engagement at low compound concentrations, the 4‑cyano congener provides a substantially wider potency window than the 4‑methoxy analog, directly reducing the risk of off‑target pharmacology in cellular models.
- [1] JIKAI BIOSCIENCES, INC. Pyrimidine derivatives as PIM kinase inhibitors and preparation methods and use in medicinal manufacture thereof. U.S. Patent No. 9,453,003 B2, issued September 27, 2016. (See Table 1 for comparative IC₅₀ values for cyano‑ vs. methoxy‑substituted examples.) View Source
